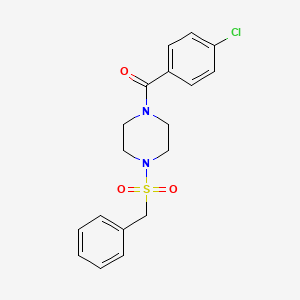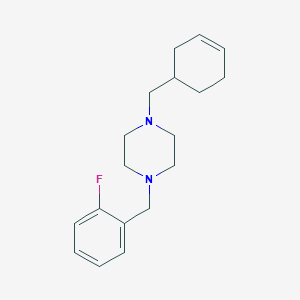![molecular formula C28H22FN3O3S B10884605 2-{(5Z)-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B10884605.png)
2-{(5Z)-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(5Z)-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide is a complex organic compound that features a combination of indole, thiazolidine, and acetamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(5Z)-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the indole and thiazolidine intermediates. The key steps include:
Preparation of 1-benzyl-2-methyl-1H-indole: This can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with acetone in the presence of an acid catalyst.
Formation of the thiazolidine ring: This involves the reaction of a suitable thiourea derivative with an α-halo acid to form the thiazolidine-2,4-dione core.
Condensation reaction: The indole and thiazolidine intermediates are then condensed under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted acetamide or fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{(5Z)-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The indole and thiazolidine moieties play crucial roles in binding to these targets, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzyl-2-methyl-1H-indole: Shares the indole core but lacks the thiazolidine and acetamide functionalities.
Thiazolidine-2,4-dione: Contains the thiazolidine ring but lacks the indole and acetamide groups.
N-(2-fluorophenyl)acetamide: Contains the acetamide group but lacks the indole and thiazolidine moieties.
Uniqueness
What sets 2-{(5Z)-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide apart is the combination of these three distinct moieties in a single molecule. This unique structure allows it to interact with multiple biological targets and exhibit a range of chemical reactivity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C28H22FN3O3S |
|---|---|
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
2-[(5Z)-5-[(1-benzyl-2-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C28H22FN3O3S/c1-18-21(20-11-5-8-14-24(20)31(18)16-19-9-3-2-4-10-19)15-25-27(34)32(28(35)36-25)17-26(33)30-23-13-7-6-12-22(23)29/h2-15H,16-17H2,1H3,(H,30,33)/b25-15- |
InChI-Schlüssel |
JUGRYQSGDWCBFD-MYYYXRDXSA-N |
Isomerische SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=C\4/C(=O)N(C(=O)S4)CC(=O)NC5=CC=CC=C5F |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=C4C(=O)N(C(=O)S4)CC(=O)NC5=CC=CC=C5F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide](/img/structure/B10884522.png)
![ethyl 2-({2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10884535.png)


![(2-bromo-6-chloro-4-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10884553.png)

![Ethyl 2-[(2-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10884567.png)
![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10884570.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B10884589.png)

![N~1~-(3,4-Difluorophenyl)-3-[(3,4-dimethoxyphenethyl)(methyl)amino]propanamide](/img/structure/B10884621.png)

![1-[4-(2-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10884637.png)
